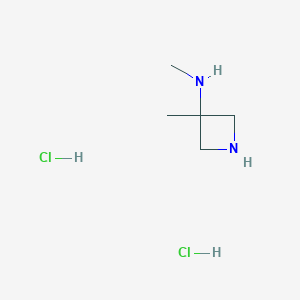
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine is a derivative of glycine, an amino acid, where the glycine molecule is modified with a tetrahydro-2H-pyran ring and protected by a fluorenylmethyloxycarbonyl (Fmoc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine typically involves the following steps:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or cerium ammonium nitrate.
Introduction of the glycine moiety: The glycine derivative can be synthesized by reacting the tetrahydro-2H-pyran with glycine or its derivatives under suitable conditions.
Fmoc protection: The final step involves protecting the amino group of the glycine derivative with the Fmoc group, typically using Fmoc-Cl in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine can undergo various chemical reactions, including:
Oxidation: The tetrahydro-2H-pyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydro-2H-pyran ring to more saturated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce more saturated derivatives of the tetrahydro-2H-pyran ring.
科学的研究の応用
(S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
作用機序
The mechanism of action of (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydro-2H-pyran ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tetrahydropyran derivatives: Compounds like tetrahydropyran-4-carboxylic acid and tetrahydropyran-4-amine share structural similarities with (S)-N-Fmoc-a-(tetrahydro-2H-pyran-4-yl)glycine.
Fmoc-protected amino acids: Other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-tryptophan, are used in peptide synthesis and share the Fmoc protection group.
Uniqueness
This compound is unique due to the combination of the tetrahydro-2H-pyran ring and the Fmoc protection group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(14-9-11-27-12-10-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRMJMFKNFPDFJ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B8095241.png)
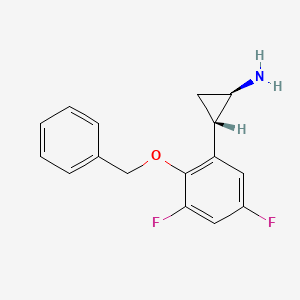
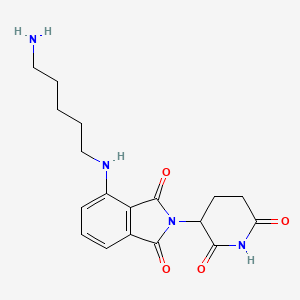


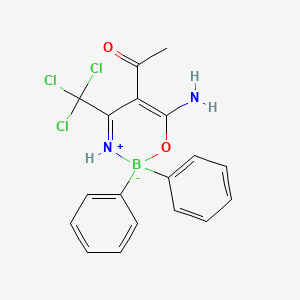
![1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8095281.png)
![N-[4-[8-[(3S)-3,4-dimethylpiperazin-1-yl]-7-methyl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]-2-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B8095293.png)
![[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8095303.png)
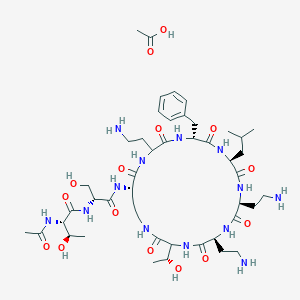


![2,4,7-Trichloropyrido[3,2-D]pyrimidine](/img/structure/B8095326.png)
